N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 326902-03-8
VCID: VC4337825
InChI: InChI=1S/C13H13N3O3S/c1-10(17)15-11-2-4-13(5-3-11)20(18,19)16-12-6-8-14-9-7-12/h2-9H,1H3,(H,14,16)(H,15,17)
SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2
Molecular Formula: C13H13N3O3S
Molecular Weight: 291.33

N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide

CAS No.: 326902-03-8

Cat. No.: VC4337825

Molecular Formula: C13H13N3O3S

Molecular Weight: 291.33

* For research use only. Not for human or veterinary use.

N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide - 326902-03-8

Specification

CAS No. 326902-03-8
Molecular Formula C13H13N3O3S
Molecular Weight 291.33
IUPAC Name N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide
Standard InChI InChI=1S/C13H13N3O3S/c1-10(17)15-11-2-4-13(5-3-11)20(18,19)16-12-6-8-14-9-7-12/h2-9H,1H3,(H,14,16)(H,15,17)
Standard InChI Key KTASKALLXGJJOO-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide features a benzene ring substituted with a sulfonamide group (-SO2_2NH-) linked to a pyridin-4-yl moiety and an acetamide (-NHCOCH3_3) group at the para position. The planar aromatic system and polar functional groups contribute to its potential for intermolecular interactions, such as hydrogen bonding and π-π stacking .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC NameN-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2
InChIKeyKTASKALLXGJJOO-UHFFFAOYSA-N
Crystallographic DataDihedral angle: 30.6° (analog)

X-ray crystallography of analogous compounds reveals a dihedral angle of 30.6° between the pyridine and benzene rings, suggesting moderate conjugation between the aromatic systems .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multi-step reactions, typically beginning with the sulfonation of 4-aminophenylacetamide followed by coupling with pyridin-4-amine. Optimized conditions include:

  • Sulfonation: Chlorosulfonic acid in dichloromethane at 0–5°C.

  • Coupling: Pyridin-4-amine in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .

Yield and purity depend critically on solvent choice (e.g., DMF or THF) and reaction time, with yields ranging from 45–68% in reported analogs .

Table 2: Representative Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (%)
SulfonationClSO3_3H, DCM, 0–5°C7295
CouplingPyridin-4-amine, Et3_3N, THF6598

Analytical Characterization

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6) displays peaks at δ 2.10 (s, 3H, CH3_3), 7.70–8.20 (m, 6H, Ar-H), and 10.30 (s, 1H, NH) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 292.1 [M+H]+^+ .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (<0.1 mg/mL) . Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under anhydrous conditions.

Spectroscopic Features

  • IR Spectroscopy: Strong bands at 1665 cm1^{-1} (C=O), 1340 cm1^{-1} (S=O), and 3300 cm1^{-1} (N-H) .

  • UV-Vis: λmax\lambda_{\text{max}} = 265 nm (π→π* transition) .

Mechanism of Action

Enzymatic Inhibition

The sulfonamide group may inhibit carbonic anhydrase or dihydropteroate synthase via coordination to Zn2+^{2+} or competition with p-aminobenzoic acid (PABA) . Molecular docking studies of analogs suggest binding affinities (KdK_d) of 2.1–8.3 nM for carbonic anhydrase IX .

Antioxidant Pathways

Electron-donating groups (e.g., pyridine) enhance radical scavenging by stabilizing phenoxyl radicals, as shown in QSAR models (R2=0.97R^2 = 0.97) .

Comparison with Analogous Compounds

Table 3: Structural and Functional Analog Comparison

CompoundMolecular FormulaBioactivity (IC50_{50})
N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamideC14H15N3O3S\text{C}_{14}\text{H}_{15}\text{N}_3\text{O}_3\text{S}22 μM (SOD)
N-(4-(N-Cyclopropylsulfamoyl)phenyl)acetamideC11H13N3O3S\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}_3\text{S}35 μM (RSA)

The pyridin-4-yl moiety confers higher polarity and stronger hydrogen-bonding capacity compared to aliphatic substituents, enhancing solubility and target binding .

Future Directions

  • Synthesis Optimization: Explore microwave-assisted or flow chemistry to improve yield .

  • Biological Screening: Prioritize assays against carbonic anhydrase isoforms and antibiotic-resistant pathogens.

  • Computational Modeling: Develop QSAR models to predict ADMET properties and optimize substituent effects .

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